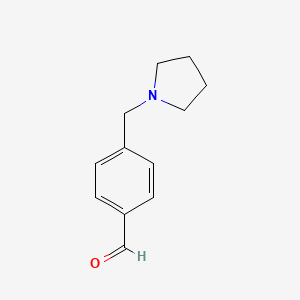
4-(Pirrolidin-1-ilmetil)benzaldehído
Descripción general
Descripción
4-(Pyrrolidin-1-ylmethyl)benzaldehyde is a water-soluble aldehyde that serves as an important intermediate in the synthesis of small molecule anticancer drugs . This compound is characterized by the presence of a pyrrolidine ring attached to a benzaldehyde moiety, making it a versatile scaffold in medicinal chemistry.
Aplicaciones Científicas De Investigación
4-(Pyrrolidin-1-ylmethyl)benzaldehyde is widely used in scientific research, particularly in the development of anticancer drugs . It serves as a key intermediate in the synthesis of small molecule inhibitors that target various signaling pathways involved in cancer . Additionally, it is used in the synthesis of other bioactive molecules with potential therapeutic applications in medicine and industry .
Mecanismo De Acción
Target of Action
4-(Pyrrolidin-1-ylmethyl)benzaldehyde is an important intermediate for small molecule anticancer drugs . .
Biochemical Pathways
Given its role as an intermediate in the synthesis of anticancer drugs, it may be involved in pathways related to cell proliferation and apoptosis
Pharmacokinetics
As a water-soluble aldehyde , it may have good bioavailability, but further studies are needed to confirm this and provide a comprehensive outline of its pharmacokinetic properties.
Result of Action
As an intermediate in the synthesis of anticancer drugs, it may contribute to the inhibition of cell proliferation and induction of apoptosis in cancer cells
Análisis Bioquímico
Biochemical Properties
It is known to be an important intermediate in the synthesis of small molecule anticancer drugs . This suggests that it may interact with various enzymes, proteins, and other biomolecules in the context of cancer biology.
Cellular Effects
Given its role as an intermediate in the synthesis of anticancer drugs , it may influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
The synthesis of 4-(Pyrrolidin-1-ylmethyl)benzaldehyde typically involves three main steps: acetal reaction, nucleophilic reaction, and hydrolysis reaction . The starting material, terephthalaldehyde, undergoes these reactions to yield the target compound with a high total yield of up to 68.9% . The reaction conditions are optimized to ensure rapid and efficient production.
Análisis De Reacciones Químicas
4-(Pyrrolidin-1-ylmethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Comparación Con Compuestos Similares
4-(Pyrrolidin-1-ylmethyl)benzaldehyde is unique due to its water solubility and its role as an intermediate in anticancer drug synthesis . Similar compounds include:
- 4-(((3S,4S)-3,4-bis(benzyloxy)pyrrolidin-1-yl)methyl)benzaldehyde
- Methyl 2-acetyl-4-((2-methyl-5-oxo-3-(p-tolyl)pyrrolidin-1-yl)methyl)benzoate
- 1-(4-acetyl-2-(4-chloro-3-fluorophenoxy)benzyl)pyrrolidin-2-one These compounds share structural similarities but differ in their specific functional groups and biological activities.
Propiedades
IUPAC Name |
4-(pyrrolidin-1-ylmethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-10-12-5-3-11(4-6-12)9-13-7-1-2-8-13/h3-6,10H,1-2,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBYCACQSYAYCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630506 | |
| Record name | 4-[(Pyrrolidin-1-yl)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
650628-72-1 | |
| Record name | 4-[(Pyrrolidin-1-yl)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















